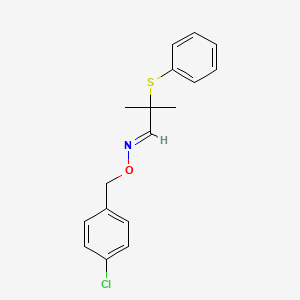

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is a chemical compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85. This compound has gained attention in various research and industrial fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime typically involves the reaction of 2-methyl-2-(phenylsulfanyl)propanal with O-(4-chlorobenzyl)hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or phenylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime serves as a valuable reagent in organic synthesis:

- Intermediate in Complex Molecules : It is used to synthesize other complex organic compounds, facilitating the production of various derivatives through oxidation, reduction, and substitution reactions .

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Amines |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

Research indicates potential therapeutic applications:

- Antimicrobial Activity : Studies have explored its efficacy against various pathogens, highlighting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit anticancer activity through specific molecular interactions .

Biological Research

The compound has been investigated for its biological activities:

- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, demonstrating a dose-dependent effect on bacterial growth.

Case Study 2: Anticancer Research

In vitro studies evaluated the compound's effect on human cancer cell lines. Results indicated that it could induce apoptosis in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs.

Mécanisme D'action

The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methyl-2-(phenylsulfanyl)propanal

- 2-methyl-2-(phenylsulfanyl)propanal oxime

- 2-methyl-2-(phenylsulfanyl)propanal O-(4-methylbenzyl)oxime

Uniqueness

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is unique due to the presence of both the phenylsulfanyl and O-(4-chlorobenzyl)oxime groups, which confer distinct chemical and biological properties.

Activité Biologique

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound, characterized by its unique structure, may exhibit properties relevant to enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.

- Molecular Formula : C17H18ClNOS

- Molecular Weight : 319.85 g/mol

- CAS Number : 477864-95-2

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Aldehyde : Reaction of 2-methylpropanal with phenylsulfanyl chloride.

- Oximation : Conversion of the aldehyde to oxime using hydroxylamine hydrochloride.

- Chlorobenzylation : Reaction with 4-chlorobenzyl chloride to yield the final product.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies have shown that related oximes can inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes .

Antioxidant Activity

The presence of the sulfanyl group in the compound suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Similar oxime derivatives have demonstrated the ability to modulate inflammatory responses in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Anticancer Potential

A study evaluating the biological activity of various oxime derivatives found that compounds with halogen substitutions (like chlorine) showed enhanced potency against cancer cell lines. The presence of a chloro group was linked to increased cytotoxicity in human non-small cell lung cancer (A549) cells. The IC50 values for these compounds were significantly lower than those for standard treatments like 5-fluorouracil .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6l (4’-bromo flavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathway |

| 6k (4’-chloro flavonol) | 3.14 ± 0.29 | Induces apoptosis via caspase activation |

| Control (5-FU) | 4.98 ± 0.41 | Standard chemotherapy agent |

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with compounds like 6l resulted in decreased levels of anti-apoptotic proteins (e.g., Bcl-2) and increased levels of pro-apoptotic proteins (e.g., Bax), indicating a shift towards apoptosis in cancer cells . This suggests a potential therapeutic application for this compound in oncology.

Propriétés

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-phenylsulfanylpropan-1-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-17(2,21-16-6-4-3-5-7-16)13-19-20-12-14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFWOZOIUJXLFE-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.